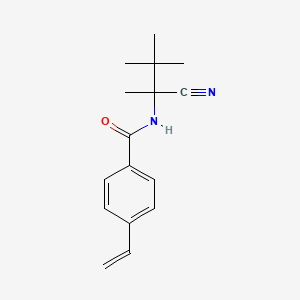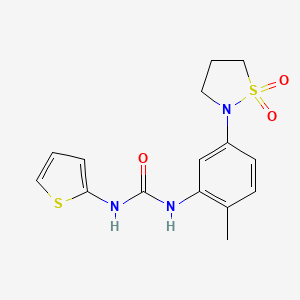![molecular formula C12H16O4 B2877387 Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate CAS No. 2386362-66-7](/img/structure/B2877387.png)
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with hydroxymethyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate typically involves the esterification of 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products:
Oxidation: 2-[4-(carboxymethyl)-3-methoxyphenyl]acetic acid.
Reduction: Ethyl 2-[4-(hydroxymethyl)-3-hydroxyphenyl]acetate.
Substitution: Ethyl 2-[4-(bromomethyl)-3-methoxyphenyl]acetate.
Applications De Recherche Scientifique
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidases.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The hydroxymethyl group can undergo oxidation or reduction, depending on the presence of specific enzymes or chemical reagents. The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[4-(hydroxymethyl)phenyl]acetate: Lacks the methoxy group, which can affect its reactivity and applications.
Ethyl 2-[4-(methoxy)phenyl]acetate:
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can alter its physical and chemical properties.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)7-9-4-5-10(8-13)11(6-9)15-2/h4-6,13H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSFHXKOPZYQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)



![2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)
![N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2877319.png)
![Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2877323.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2877324.png)

